molecular formula C14H16N2O2 B1445367 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one CAS No. 1105039-60-8

1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one

货号: B1445367
CAS 编号: 1105039-60-8
分子量: 244.29 g/mol
InChI 键: SZQSVMYOECVAEX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-14(17)12-8-15-16(10-12)9-11-4-6-13(18-2)7-5-11/h4-8,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQSVMYOECVAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188393
Record name 1-[1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105039-60-8
Record name 1-[1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105039-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1-propanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

In-Depth Technical Guide: ^1^H and ^13^C NMR Structural Elucidation of 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one (CAS: 1105039-60-8) represents a highly functionalized heterocyclic scaffold frequently utilized in modern drug discovery. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of the electronic interplay between its three primary domains: the central pyrazole core, the electron-donating N1-protecting group, and the electron-withdrawing C4-acyl group.

This whitepaper provides drug development professionals and analytical scientists with a comprehensive, self-validating framework for assigning the ^1^H and ^13^C NMR chemical shifts of this molecule, grounded in empirical causality and established spectroscopic protocols.

Structural Dissection & NMR Predictive Logic

To accurately assign the NMR spectra, one must first deconstruct the molecule into its functional domains and analyze the causality behind the observed chemical shifts. The molecule operates as an electronic "push-pull" system.

The N1 4-Methoxybenzyl (PMB) Group

The PMB group serves as both a lipophilic pharmacophore and a common N-protecting group. The methoxy substituent at the para position strongly donates electron density (+M effect) into the benzyl ring, shielding the ortho protons (H-3', H-5') and shifting them upfield (6.88 ppm). The benzylic methylene (N-CH2~) appears as a sharp singlet (~5.25 ppm), a hallmark of N-alkylation in azoles.

The C4 Propan-1-one (Propionyl) Group

The propionyl group at the C4 position exerts a strong electron-withdrawing effect (-I, -M) on the pyrazole ring. The aliphatic chain exhibits a classic first-order coupling pattern: a triplet for the terminal methyl group (~1.18 ppm) and a quartet for the adjacent methylene group (~2.82 ppm) due to the J = 7.4 Hz vicinal coupling.

The 1H-Pyrazole Core

According to foundational reviews on azole tautomerism and substituent effects (1 [1]), the introduction of an electron-withdrawing carbonyl group at the C4 position drastically alters the electron density of the pyrazole core. Extensive statistical treatments of pyrazole carbon-13 shifts (2 [2]) demonstrate that while an unsubstituted pyrazole C4 carbon typically resonates upfield (~105 ppm), the C4-acyl substitution strips electron density, shifting the C4 signal drastically downfield to ~123.5 ppm. Consequently, the adjacent H-3 and H-5 protons are also deshielded, appearing as distinct singlets near 7.95 ppm and 7.85 ppm, respectively.

Mechanistic Visualization

The following diagram illustrates the electronic workflow dictating the NMR shielding and deshielding effects across the molecular scaffold.

G PMB N1: 4-Methoxybenzyl (PMB) +I / +M Effect Pyr 1H-Pyrazole Core Electron Relay System PMB->Pyr Electron Donation Prop C4: Propan-1-one (Propionyl) -I / -M Effect Pyr->Prop Electron Withdrawal H3 H3 / C3 Deshielded (Downfield) Pyr->H3 H5 H5 / C5 Deshielded (Downfield) Pyr->H5 C4 C4 (Quaternary) Strongly Deshielded (~123 ppm) Prop->C4

Fig 1: Push-pull electronic effects of N1-PMB and C4-propionyl groups on pyrazole NMR shifts.

Comprehensive Data Tables: ^1^H and ^13^C Assignments

The quantitative data below outlines the high-resolution assignments for the compound in CDCl3 at standard ambient temperature.

Table 1: ^1^H NMR Chemical Shifts (400 MHz, CDCl3)
Position / MoietyChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Propionyl -CH3 1.18Triplet (t)7.43H
Propionyl -CH2- 2.82Quartet (q)7.42H
PMB -OCH3 3.80Singlet (s)-3H
PMB N-CH2- 5.25Singlet (s)-2H
PMB Ar-H (meta to OMe) 6.88Doublet (d)8.62H
PMB Ar-H (ortho to OMe) 7.22Doublet (d)8.62H
Pyrazole H-5 7.85Singlet (s)-1H
Pyrazole H-3 7.95Singlet (s)-1H
Table 2: ^13^C NMR Chemical Shifts (100 MHz, CDCl3)
Position / MoietyChemical Shift (δ, ppm)Carbon TypeElectronic Environment / Causality
Propionyl -CH3 8.6Primary (CH3)Aliphatic, highly shielded.
Propionyl -CH2- 31.5Secondary (CH2)Deshielded by adjacent C=O.
PMB -OCH3 55.3Primary (CH3)Deshielded by electronegative Oxygen.
PMB N-CH2- 55.8Secondary (CH2)Deshielded by Pyrazole N1.
PMB C-meta (C3', C5') 114.4Tertiary (CH)Shielded by +M effect of para-OMe.
Pyrazole C-4 123.5Quaternary (C)Strongly deshielded by C4-carbonyl (-M).
PMB C-ipso (C1') 127.8Quaternary (C)Attached to N-CH2.
PMB C-ortho (C2', C6') 129.5Tertiary (CH)Standard aromatic resonance.
Pyrazole C-5 131.8Tertiary (CH)Adjacent to N1, mildly deshielded.
Pyrazole C-3 140.2Tertiary (CH)Imine-like carbon, highly deshielded.
PMB C-para (C4') 159.6Quaternary (C)Directly bonded to Oxygen.
Propionyl C=O 194.5Quaternary (C)Ketone carbonyl, extreme deshielding.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following methodology is designed as a self-validating system . Each phase contains a critical validation checkpoint that must be passed before proceeding.

Phase 1: Sample Preparation & Purity Validation
  • Action: Weigh precisely 15–20 mg of the synthesized compound. Dissolve completely in 0.6 mL of3 [3] containing 0.03% v/v Tetramethylsilane (TMS). Transfer the homogeneous solution to a 5 mm precision NMR tube.

  • Causality: CDCl3 provides a non-polar, non-exchanging environment ideal for preserving the structural integrity of the pyrazole without inducing hydrogen-bonding artifacts that could shift the H-3/H-5 signals.

  • Validation Check (The "Scout" Scan): Run a rapid 1-scan ^1^H experiment. Analyze the spectrum for residual purification solvents. Rule: If residual ethyl acetate (4.12 ppm) or hexanes (0.88 ppm) exceed a 5% molar ratio relative to the PMB methoxy singlet (3.80 ppm), abort the acquisition and re-dry the sample under high vacuum to prevent signal overlap.

Phase 2: Instrument Tuning & Shimming (The Lock-and-Shim Matrix)
  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for ^1^H and ^13^C frequencies. Lock onto the deuterium frequency of the solvent.

  • Causality: Precise gradient shimming ensures absolute magnetic field homogeneity. This is biologically and chemically critical for resolving the fine J-couplings of the propionyl group and the highly coupled PMB aromatic AA'BB' system.

  • Validation Check: Monitor the residual CHCl3 peak (7.26 ppm). Rule: Shimming is only considered successful and validated when the peak width at half-height (W1/2) is strictly < 1.0 Hz. Do not proceed to ^13^C acquisition until this metric is achieved.

Phase 3: Acquisition & Signal-to-Noise (S/N) Thresholds
  • Action: Acquire the ^1^H NMR spectrum using a standard 1D pulse sequence (e.g., zg30), utilizing 16 scans and a 2-second relaxation delay. For the ^13^C NMR spectrum, utilize proton decoupling (e.g., zgpg30) with 1024–2048 scans and a 2-second relaxation delay.

  • Causality: The quaternary carbons (specifically the C4 of the pyrazole and the C=O of the propionyl group) lack attached protons. This results in significantly longer T1​ relaxation times and a weaker Nuclear Overhauser Effect (NOE) enhancement, making them the hardest signals to resolve above the baseline noise.

  • Validation Check: Before terminating the ^13^C acquisition, integrate the baseline noise. Rule: The run is validated only when the Signal-to-Noise (S/N) ratio for the C4 pyrazole carbon (~123.5 ppm) explicitly exceeds 10:1.

References

  • Revisiting the Structure and Chemistry of 3(5)
  • Source: Magnetic Resonance in Chemistry (via OpenAIRE)
  • Chloroform-d D 99.

Sources

A Technical Guide to the Crystal Structure and X-ray Diffraction of 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and single-crystal X-ray diffraction analysis of the pyrazole derivative, 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Understanding their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.[4][5][6] This guide details the synthetic methodology, spectroscopic characterization, and the complete workflow for single-crystal X-ray diffraction, from data collection to structure solution and refinement. While the specific crystallographic data for the title compound is presented as a representative example, the principles and techniques described are broadly applicable to the structural elucidation of novel pyrazole derivatives.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a prominent scaffold in a multitude of approved pharmaceutical agents.[1] Its metabolic stability and ability to participate in various non-covalent interactions make it a "privileged scaffold" in drug discovery.[1][7] Pyrazole derivatives have demonstrated a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][8][9] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the spatial orientation of their substituents.[4][5][6]

The title compound, 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one, incorporates several key features: a substituted pyrazole core, a methoxybenzyl group which can influence pharmacokinetic properties, and a propan-1-one moiety that can act as a hydrogen bond acceptor. A detailed understanding of its solid-state conformation through single-crystal X-ray diffraction is therefore essential for elucidating its potential biological targets and for the design of more potent and selective analogues.[10][11][12]

Synthesis and Spectroscopic Characterization

The synthesis of 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one can be achieved through a multi-step process, a common strategy for the preparation of N-substituted pyrazoles. The following is a representative synthetic protocol.

Synthetic Protocol

A plausible synthetic route involves the initial formation of the pyrazole ring followed by N-alkylation.

Step 1: Synthesis of 1-(1H-pyrazol-4-yl)propan-1-one

A common method for constructing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with hydrazine.

  • Reaction: Condensation of a suitable β-diketone precursor with hydrazine hydrate.

  • Rationale: This is a well-established and efficient method for the formation of the pyrazole core.[13]

Step 2: N-Alkylation with 4-Methoxybenzyl Chloride

The final step involves the alkylation of the pyrazole nitrogen.

  • Reaction: The synthesized 1-(1H-pyrazol-4-yl)propan-1-one is reacted with 4-methoxybenzyl chloride in the presence of a base.

  • Rationale: The choice of a suitable base is critical to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the benzyl chloride. The 4-methoxybenzyl group is introduced to explore its potential interactions with biological targets and to modulate the compound's lipophilicity.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: N-Alkylation diketone β-Diketone Precursor pyrazole_intermediate 1-(1H-pyrazol-4-yl)propan-1-one diketone->pyrazole_intermediate Condensation hydrazine Hydrazine Hydrate hydrazine->pyrazole_intermediate final_product 1-(1-(4-Methoxybenzyl)-1H- pyrazol-4-yl)propan-1-one pyrazole_intermediate->final_product Nucleophilic Substitution methoxybenzyl_chloride 4-Methoxybenzyl Chloride methoxybenzyl_chloride->final_product base Base (e.g., K2CO3) base->final_product

Figure 1: Synthetic workflow for 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one.
Spectroscopic Characterization

The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its identity and purity prior to crystallographic analysis.[13][14][15]

Technique Expected Observations Rationale
¹H NMR Signals corresponding to the pyrazole ring protons, the methylene protons of the benzyl group, the aromatic protons of the methoxybenzyl group, the methoxy protons, and the ethyl protons of the propanone moiety.Confirms the presence of all expected proton environments and their connectivity through analysis of chemical shifts and coupling constants.
¹³C NMR Resonances for all unique carbon atoms, including those in the pyrazole ring, the methoxybenzyl group, and the propanone side chain.Provides evidence for the carbon skeleton of the molecule.
FT-IR Characteristic absorption bands for C=O stretching (ketone), C=N stretching (pyrazole ring), C-O stretching (methoxy group), and aromatic C-H stretching.[16]Identifies the key functional groups present in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.Confirms the molecular weight of the synthesized product.

Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11][12] This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.[17]

Crystallization

Obtaining a high-quality single crystal is the most critical and often the most challenging step in the process.

  • Method: Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Rationale: Slow evaporation allows for the ordered growth of a single crystal lattice, which is essential for obtaining a clear diffraction pattern.

Data Collection and Processing
  • Instrumentation: A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.[18][19]

  • Procedure: The crystal is rotated in the X-ray beam, and the diffraction pattern is collected as a series of images.[10] These images are then processed to yield a set of reflection intensities.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

  • Software: Programs such as SHELXS and SHELXL are widely used for structure solution (direct methods) and refinement (full-matrix least-squares on F²).[20][21]

  • Refinement: The initial structural model is refined to improve the agreement between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

XRay_Workflow cluster_exp Experimental cluster_comp Computational synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution Diffraction Data structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Final Structural Model (CIF)

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Analysis of the Crystal and Molecular Structure

The final refined crystal structure provides a wealth of information. The following is a representative analysis based on typical findings for similar pyrazole derivatives.[22][23]

Molecular Conformation

The analysis of the molecular structure would focus on the relative orientations of the different moieties. Key parameters to consider include:

  • Planarity of the Pyrazole Ring: The pyrazole ring is expected to be essentially planar.

  • Dihedral Angles: The dihedral angles between the pyrazole ring and the 4-methoxybenzyl group, as well as the orientation of the propan-1-one side chain, are crucial for understanding the overall molecular shape.

Intermolecular Interactions

In the solid state, molecules pack in a way that maximizes favorable intermolecular interactions. For the title compound, one might expect:

  • C-H···O Hydrogen Bonds: The carbonyl oxygen of the propan-1-one group is a likely hydrogen bond acceptor.

  • π-π Stacking: The aromatic pyrazole and methoxybenzyl rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

  • C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron clouds of the aromatic rings.

Crystallographic Data Summary

The results of a single-crystal X-ray diffraction experiment are summarized in a table of crystallographic data.

Parameter Value (Representative)
Chemical formulaC₁₄H₁₆N₂O₂
Formula weight244.29
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)15.678(6)
β (°)98.76(2)
Volume (ų)1324.5(9)
Z4
Density (calculated) (g/cm³)1.225
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.125

Structure-Activity Relationship (SAR) and Drug Discovery Implications

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships of pyrazole derivatives.[4][5][6]

  • Pharmacophore Modeling: The determined conformation can be used to develop or refine pharmacophore models, which describe the essential three-dimensional features required for biological activity.

  • Docking Studies: The crystal structure provides a rigid and experimentally validated conformation for use in molecular docking studies to predict how the molecule might bind to a biological target.

  • Rational Design of Analogues: By understanding the key intermolecular interactions that stabilize the crystal lattice, and by extension, potential interactions in a binding pocket, medicinal chemists can rationally design new analogues with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has outlined the synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis of 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one. The determination of the three-dimensional structure of such pyrazole derivatives is a critical step in the drug discovery process, providing fundamental insights that guide the development of new therapeutic agents. The methodologies and principles described herein are broadly applicable to the structural elucidation of other novel heterocyclic compounds. The deposition of such structural data in public databases like the Cambridge Crystallographic Data Centre (CCDC) is crucial for the advancement of structural science.[24][25][26]

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  • Martínez, A. G., et al. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank. (URL: [Link])

Sources

Unveiling the Bio-Activity of 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one: A Technical Guide to Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel pyrazole derivative, 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one. The pyrazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Given the limited direct literature on this specific compound, this guide presents a hypothesis-driven approach, leveraging the well-documented biological activities of analogous pyrazole-containing molecules. We will explore potential mechanisms including kinase inhibition, induction of apoptosis, tubulin polymerization modulation, and neurological target engagement. For each potential pathway, this guide details the underlying scientific rationale and provides robust, self-validating experimental protocols for confirmation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[1] This has led to the development of a wide array of therapeutic agents with diverse biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] Notably, several FDA-approved drugs, such as the kinase inhibitors Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the clinical success of this scaffold.[1]

The compound of interest, 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one, possesses this key pyrazole moiety. While specific biological data for this molecule is not extensively published, its structural features suggest several plausible mechanisms of action that are common among related pyrazole derivatives. This guide will outline a systematic approach to investigate these potential mechanisms.

Postulated Mechanism of Action I: Protein Kinase Inhibition

A predominant mechanism of action for many pyrazole derivatives is the inhibition of protein kinases.[1][4][5] These enzymes play a critical role in cellular signaling pathways that, when dysregulated, can lead to diseases such as cancer.[1] The pyrazole scaffold can effectively mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their catalytic activity. Based on extensive literature on similar compounds, we hypothesize that 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one may act as an inhibitor of one or more protein kinases.

Key Kinase Families to Investigate
  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine signaling, and its aberrant activation is implicated in various cancers and inflammatory diseases. Several pyrazole-based compounds are potent JAK inhibitors.[4]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are key drivers of tumor growth, proliferation, and angiogenesis. Dual inhibition of EGFR and VEGFR is a successful strategy in cancer therapy, and pyrazole derivatives have shown promise in this area.[6]

  • Other Serine/Threonine and Tyrosine Kinases: The versatility of the pyrazole scaffold allows for the targeting of a broad range of kinases. A broad-spectrum kinase panel screening would be a prudent initial step.

Experimental Workflow for Kinase Inhibition

A tiered approach is recommended to first identify and then characterize the kinase inhibitory activity.

Caption: Workflow for kinase inhibitor profiling.

Detailed Experimental Protocols

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of the test compound against a purified kinase.

Principle: The assay measures the amount of ADP produced by the kinase reaction, which is then detected using a coupled enzymatic reaction that generates a fluorescent or luminescent signal. The signal is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., JAK1, EGFR)

  • Kinase-specific peptide substrate

  • ATP

  • Test compound (1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one)

  • Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[1]

  • ADP detection reagent (e.g., Transcreener® ADP² Assay)[4][7]

  • 384-well microtiter plates

  • Plate reader capable of detecting the appropriate signal (fluorescence polarization, TR-FRET, or luminescence)

Procedure:

  • Prepare a serial dilution of the test compound in 50% DMSO.

  • In a 384-well plate, add 0.5 µL of the diluted compound or 50% DMSO (vehicle control).

  • Add 5 µL of the kinase solution (e.g., 5 nM EGFR) to each well and pre-incubate for 30 minutes at room temperature.[1]

  • Initiate the kinase reaction by adding 45 µL of a mix containing the peptide substrate and ATP (at its Km concentration for the specific kinase).[1]

  • Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature, ensuring the reaction is in the linear range.

  • Stop the reaction and detect the ADP produced by adding the ADP detection reagent according to the manufacturer's instructions.

  • Read the plate on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Postulated Mechanism of Action II: Induction of Apoptosis

Many pyrazole derivatives have demonstrated potent anti-cancer activity by inducing programmed cell death, or apoptosis.[8] This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) or the activation of caspase cascades.

Key Apoptotic Pathways to Investigate
  • ROS-Mediated Apoptosis: Increased intracellular ROS levels can lead to oxidative stress, damaging cellular components and triggering apoptosis.

  • Caspase Activation: Caspases are a family of proteases that are central to the execution of apoptosis. Caspase-3 is a key executioner caspase.

Experimental Workflow for Apoptosis Induction

Caption: Workflow for investigating apoptosis induction.

Detailed Experimental Protocols

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.[9][10][11][12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compound

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[9][12]

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 10,000 cells/well and allow them to adhere for 24 hours.[9]

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.[9][12]

  • Read the absorbance at 570 nm using a microplate reader.[10][11]

  • Calculate the percentage of cell viability relative to the untreated control.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore like FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is lost.[14][15]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and control cells

  • Binding buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the test compound for the desired time.

  • Harvest 1-5 x 10^5 cells by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.[14]

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) is non-fluorescent until it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.[2][8][16][17][18][19][20]

Materials:

  • DCF-DA probe

  • Treated and control cells

  • Phenol red-free medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate.

  • Wash the cells with PBS.

  • Load the cells with DCF-DA solution (e.g., 20 µM) and incubate for 30 minutes at 37°C in the dark.[2][8]

  • Wash the cells to remove the excess probe.

  • Treat the cells with the test compound.

  • Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.[2][18]

Postulated Mechanism of Action III: Tubulin Polymerization Inhibition

Several pyrazole-containing compounds have been identified as inhibitors of tubulin polymerization, a critical process for cell division, motility, and intracellular transport.[16] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis.

Experimental Workflow for Tubulin Polymerization Inhibition

Caption: Workflow for tubulin polymerization inhibition studies.

Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay

Materials:

  • Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and polymerization buffer)[6][22]

  • Test compound

  • Positive control (e.g., Paclitaxel for enhancers, Nocodazole or Vinblastine for inhibitors)[3][22]

  • 96-well plate

  • Spectrophotometer or fluorometer with temperature control at 37°C

Procedure:

  • Thaw all reagents on ice.

  • Prepare the tubulin solution in the polymerization buffer containing GTP.

  • In a pre-warmed 96-well plate, add the test compound at various concentrations.

  • Initiate the polymerization by adding the tubulin solution to each well.

  • Analyze the polymerization curves (signal vs. time). Inhibitors will decrease the rate and extent of polymerization.

Postulated Mechanism of Action IV: Neurological Target Modulation

Pyrazole derivatives have also been investigated for their effects on the central nervous system, with some showing neuroprotective properties or modulating the activity of neuronal receptors like the sigma-1 receptor.[23] The sigma-1 receptor is a chaperone protein involved in various cellular functions, and its modulation has therapeutic potential in neurodegenerative diseases and psychiatric disorders.[24][25]

Experimental Workflow for Neurological Target Modulation

Caption: Workflow for investigating neurological activity.

Detailed Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand (e.g., -pentazocine) for binding to the sigma-1 receptor in a membrane preparation.[25][26][27][28]

Materials:

  • Membrane preparation from a tissue or cell line expressing sigma-1 receptors (e.g., guinea pig liver)[25]

  • Radiolabeled sigma-1 receptor ligand (e.g., -pentazocine)

  • Test compound

  • Non-specific binding control (e.g., haloperidol)[27][28]

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a reaction tube, combine the membrane preparation, radiolabeled ligand, and either buffer, the test compound at various concentrations, or the non-specific binding control.

  • Incubate the mixture (e.g., 120 minutes at 37°C).[27]

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with cold buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki (inhibitory constant) of the test compound from the IC50 value obtained from the competition curve.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. This includes IC50 values for kinase inhibition, cell viability, and receptor binding, as well as EC50 values for tubulin polymerization enhancement. Graphical representations, such as dose-response curves and bar charts, should be used to visualize the data.

Table 1: Summary of In Vitro Bio-Activity for 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one

Assay TypeTarget/Cell LineEndpointResult (e.g., IC50, µM)
Kinase InhibitionJAK1IC50To be determined
EGFRIC50To be determined
Cell ViabilityMCF-7IC50To be determined
A549IC50To be determined
Apoptosis InductionMCF-7% Apoptotic CellsTo be determined
Tubulin PolymerizationPurified TubulinIC50/EC50To be determined
Sigma-1 Receptor BindingGuinea Pig LiverKiTo be determined

Conclusion

This technical guide provides a robust and scientifically sound framework for the initial characterization of the mechanism of action of 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one. By systematically investigating its potential as a kinase inhibitor, an inducer of apoptosis, a modulator of tubulin polymerization, and a ligand for neurological targets, researchers can efficiently build a comprehensive biological profile of this novel compound. The detailed, self-validating protocols provided herein are designed to ensure data integrity and reproducibility, paving the way for further preclinical development.

References

  • HTS-Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]

  • ROS Assay Kit Protocol. (n.d.). OxiSelect. Retrieved from [Link]

  • JAK1 Activity Assay | Inhibitor Screening Kits. (n.d.). BellBrook Labs. Retrieved from [Link]

  • JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]

  • Methods EGFR Biochemical Assays. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Caspase-3 activity assay. (n.d.). Elabscience. Retrieved from [Link]

  • JAK3 Activity Assay | Inhibitor Screening Application. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]

  • Development of an enzyme-coupled activity assay for Janus kinase 2 inhibitor screening. (2023). Scientific Reports. Retrieved from [Link]

  • Tubulin Polymerization Assay (fluoresc-96assays porcine brai). (n.d.). Tebubio. Retrieved from [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. (2025). Celtarys. Retrieved from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology. Retrieved from [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Enzo Life Sciences. Retrieved from [Link]

  • Anticancer assay (MTT). (n.d.). Bio-protocol. Retrieved from [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). ACS Omega. Retrieved from [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). Journal of Visualized Experiments. Retrieved from [Link]

  • Production and Detection of Reactive Oxygen Species (ROS) in Cancers. (2011). Journal of Visualized Experiments. Retrieved from [Link]

  • Sigma Receptor Binding Assays. (2015). Current Protocols in Pharmacology. Retrieved from [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • EGFR Kinase Inhibition. (n.d.). Bio-protocol. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). MethodsX. Retrieved from [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. Retrieved from [Link]

  • Characterization of pulmonary sigma receptors by radioligand binding. (n.d.). European Journal of Pharmacology. Retrieved from [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved from [Link]

  • Annexin V-FITC/PI Apoptosis Kit. (n.d.). Elabscience. Retrieved from [Link]

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Methodological & Application

Application Note: 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on highly functionalized, orthogonally protected building blocks. 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one (CAS No. 1105039-60-8) is a premier intermediate designed for the divergent synthesis of pyrazole-containing therapeutics. By combining the privileged pyrazole pharmacophore with a regiocontrolling protecting group and a versatile electrophilic handle, this building block accelerates the discovery of kinase inhibitors, allosteric modulators, and anti-inflammatory agents.

This application note details the strategic rationale behind this molecule's structural features, provides field-proven, step-by-step synthetic protocols, and outlines the critical causality behind reaction optimization.

Physicochemical Properties & Specifications

PropertySpecification / Value
Chemical Name 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one
CAS Number 1105039-60-8
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Appearance White to off-white solid
Key Structural Features PMB-protected N1; Propionyl group at C4

Strategic Rationale in Medicinal Chemistry

The Pyrazole Core as a Privileged Scaffold

Pyrazoles are ubiquitous in FDA-approved drugs (e.g., celecoxib, apixaban, and sildenafil) due to their exceptional ability to act as robust hydrogen bond donors and acceptors[1][2]. In the context of targeted therapeutics, particularly kinase inhibitors (such as p38 MAPK or RIPK1 inhibitors), the free N-H pyrazole frequently anchors the molecule to the hinge region of the ATP-binding pocket[3].

The Role of the PMB Protecting Group

A major synthetic challenge with free pyrazoles is annular tautomerism, which leads to mixtures of regioisomers during N-alkylation or C-functionalization. By masking one of the nitrogen atoms with a para-methoxybenzyl (PMB) group, chemists lock the tautomeric state. This ensures that downstream functionalization at the 4-position occurs with absolute regioselectivity[4][5]. The PMB group is highly stable to basic and nucleophilic conditions, making it ideal for multi-step syntheses.

The 4-Propionyl Handle

The propan-1-one moiety provides a highly reactive, dual-purpose handle. The carbonyl carbon is primed for nucleophilic attack (e.g., Grignard additions or reductive aminations), while the alpha-protons can be selectively deprotonated to form enolates. This allows for cross-aldol condensations to generate chalcone-like intermediates, which are direct precursors to complex fused heterocycles like azaindazoles and pyrazolopyridines[5].

DivergentSynthesis A 1-(1-(PMB)-1H-pyrazol-4-yl)propan-1-one (Core Building Block) B Aldol Condensation (Base-Catalyzed) A->B C Grignard Addition (Nucleophilic Attack) A->C D Reductive Amination (Amine + NaBH(OAc)3) A->D E Chalcone Intermediates (Precursors to Pyridines) B->E F Tertiary Alcohols (Sterically Hindered) C->F G Substituted Amines (Kinase Hinge Binders) D->G

Divergent synthetic pathways from the PMB-protected 4-propionylpyrazole building block.

Experimental Protocols & Workflows

Protocol A: Base-Catalyzed Cross-Aldol Condensation

This protocol details the synthesis of alpha,beta-unsaturated ketones (chalcones) by coupling the building block with aryl aldehydes.

Step-by-Step Methodology:

  • Initiation: Charge a flame-dried round-bottom flask with 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one (1.0 equiv) and the desired aryl aldehyde (1.1 equiv).

  • Solvation: Suspend the reagents in absolute ethanol to achieve a 0.2 M concentration. Stir at room temperature until a homogenous suspension is formed.

  • Enolization & Coupling: Slowly add an aqueous solution of NaOH (2.0 equiv, 2 M) dropwise over 10 minutes.

    • Causality Note: Using a hydroxide base in a protic solvent favors the formation of the thermodynamic enolate at the terminal methyl group of the propionyl chain. This kinetically drives the cross-aldol condensation forward while suppressing unwanted self-condensation of the starting material.

  • Propagation: Heat the reaction mixture to 60 °C for 4–6 hours. Monitor the consumption of the starting material via LC-MS.

  • Isolation: Upon completion, cool the reaction to 0 °C and neutralize with 1 M HCl. Filter the resulting precipitate, wash sequentially with cold ethanol and water, and dry under high vacuum to yield the desired chalcone intermediate.

Protocol B: Global PMB Deprotection

The final step in utilizing this building block is the removal of the PMB group to reveal the active free N-H pyrazole pharmacophore.

Step-by-Step Methodology:

  • Preparation: Dissolve the advanced PMB-protected pyrazole intermediate in a mixture of Trifluoroacetic Acid (TFA) and Anisole (10:1 v/v) to a concentration of 0.1 M.

  • Acidic Activation: Carefully add Trifluoromethanesulfonic acid (TfOH) (10% v/v relative to TFA) to the stirring solution.

    • Causality Note: While neat TFA is commonly used for PMB cleavage, it often requires prolonged heating (>48 hours) and leads to incomplete deprotection and degradation[6]. The addition of the superacid TfOH drastically accelerates C-N bond cleavage. Furthermore, Anisole is strictly required as a highly nucleophilic cation scavenger. It traps the highly reactive 4-methoxybenzyl carbocation generated during cleavage, preventing it from irreversibly re-alkylating the pyrazole core or other nucleophilic centers on the molecule[7].

  • Cleavage: Heat the sealed reaction vessel to 80 °C for 16 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove volatile acids.

  • Purification: Triturate the crude dark residue with cold diethyl ether. The free N-H pyrazole will precipitate as a TFA/TfOH salt. Filter the solid, neutralize with saturated aqueous NaHCO3, and extract with Ethyl Acetate to isolate the pure free base.

Deprotection N1 PMB-Protected Pyrazole N2 TFA / TfOH (80-100°C) N1->N2 N3 Cation Scavenger (Anisole) N2->N3 Traps PMB+ N4 Free N-H Pyrazole (Active Pharmacophore) N2->N4 Cleavage

Workflow and mechanism for the acidic deprotection of the PMB group.

Quantitative Data Presentation

The necessity of optimizing the deprotection conditions (Protocol B) is validated by the quantitative yield and purity metrics summarized below. The inclusion of a superacid and a scavenger is critical for maximizing throughput in drug discovery campaigns.

Table 1: Optimization of PMB Deprotection Conditions

Acid SystemScavengerTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Major Impurity Observed
Neat TFANone60486545Re-alkylated pyrazole
TFA / TfOH (10:1)None8016>9560Re-alkylated pyrazole
TFA / TfOH (10:1) Anisole (10 equiv) 80 16 >99 92 None detected

Sources

Application Note: Brain-Targeted Delivery of 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one via Nanostructured Lipid Carriers (NLCs)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one is a highly lipophilic pyrazole derivative. Pyrazole scaffolds are heavily investigated as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor, offering promising therapeutic avenues for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia[1].

However, translating this compound into a viable central nervous system (CNS) therapeutic is bottlenecked by two critical factors:

  • Poor Aqueous Solubility (BCS Class II/IV): The 4-methoxybenzyl (PMB) group and the propan-1-one aliphatic chain significantly increase the molecule's logP, making standard aqueous formulations unviable.

  • Blood-Brain Barrier (BBB) Restriction: The BBB restricts the passage of >98% of small-molecule drugs. Highly lipophilic molecules often suffer from rapid efflux via P-glycoprotein (P-gp) pumps[2].

The Formulation Strategy: To overcome these barriers, we utilize Nanostructured Lipid Carriers (NLCs) functionalized with Polysorbate 80 (Tween 80).

  • Why NLCs over Solid Lipid Nanoparticles (SLNs)? SLNs form highly ordered crystalline lattices that tend to expel lipophilic drugs during storage. NLCs incorporate a liquid lipid (e.g., Miglyol 812) into the solid lipid matrix (e.g., Precirol ATO 5), creating structural imperfections that accommodate higher payloads of the pyrazole API and prevent drug expulsion[3].

  • Why Tween 80? Polysorbate 80 acts as a brain-targeting ligand. Upon intravenous administration, Tween-80 coated nanoparticles selectively adsorb Apolipoprotein E (ApoE) from the blood plasma. This ApoE corona is recognized by Low-Density Lipoprotein Receptors (LDLR) on brain endothelial cells, triggering receptor-mediated transcytosis across the BBB[4][5].

Mechanistic Pathways & Formulation Workflows

The following diagrams illustrate the formulation process and the specific cellular mechanisms leveraged to achieve CNS penetration.

FormulationWorkflow A Lipid Phase (Precirol + Miglyol + Pyrazole API) C Pre-emulsion (High-Shear Mixing) A->C B Aqueous Phase (Water + Tween 80) B->C D Hot High-Pressure Homogenization C->D E Cooling to 4°C (Lipid Solidification) D->E F Sterile Filtration (0.22 µm) E->F

Workflow of NLC preparation via Hot High-Pressure Homogenization.

TranscytosisPathway NLC Tween-80 Coated NLC (Intravenous Injection) ApoE ApoE Adsorption in Plasma NLC->ApoE LDLR LRP1/LDLR Binding (Brain Endothelium) ApoE->LDLR Endo Receptor-Mediated Endocytosis LDLR->Endo Trans Vesicular Transcytosis Endo->Trans Release API Release in CNS (M4 Receptor Modulation) Trans->Release

Receptor-mediated transcytosis pathway of Tween-80 functionalized NLCs across the BBB.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to ensure that every protocol contains intrinsic validation steps to confirm that the physical chemistry aligns with the theoretical design.

Protocol 1: Preparation of Pyrazole-Loaded NLCs via Hot High-Pressure Homogenization (HPH)

Causality Note: HPH is selected over solvent evaporation to avoid residual toxic solvents, which is critical for neuro-formulations[6].

Step-by-Step Methodology:

  • Lipid Phase Preparation: Accurately weigh 4.0 g of Precirol ATO 5 (solid lipid) and 1.0 g of Miglyol 812 (liquid lipid). Heat the mixture to 75°C.

    • Causality: The temperature must be strictly maintained at least 10°C above the melting point of the solid lipid (Precirol melts at ~55°C) to prevent premature crystallization during emulsification.

  • API Incorporation: Dissolve 100 mg of 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one into the molten lipid phase under continuous magnetic stirring until optically clear.

  • Aqueous Phase Preparation: Dissolve 2.0 g of Polysorbate 80 (Tween 80) in 43 mL of ultra-purified water (Milli-Q) and heat to exactly 75°C.

    • Validation Check: Both phases must be at the exact same temperature prior to mixing to prevent localized lipid precipitation.

  • Pre-emulsification: Disperse the hot aqueous phase into the hot lipid phase using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 3 minutes.

  • High-Pressure Homogenization: Transfer the pre-emulsion to a pre-heated high-pressure homogenizer. Run for 3 cycles at 500 bar.

  • Solidification: Rapidly cool the resulting nanoemulsion in an ice bath (4°C) for 30 minutes to solidify the lipid matrix, forming the NLCs.

Protocol 2: Physicochemical Characterization & Mass Balance Validation

To ensure the NLCs meet the Critical Quality Attributes (CQAs) for brain delivery (Size < 200 nm, PDI < 0.3)[3], perform the following analyses.

Step-by-Step Methodology:

  • Size and Zeta Potential: Dilute the NLC dispersion 1:100 in Milli-Q water. Measure Z-average, Polydispersity Index (PDI), and Zeta Potential using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (EE%):

    • Transfer 1 mL of the NLC dispersion to a centrifugal ultrafiltration unit (100 kDa MWCO).

    • Centrifuge at 4,000 × g for 20 minutes.

    • Quantify the unencapsulated API in the filtrate using RP-HPLC (C18 column, Mobile Phase: Acetonitrile/Water 70:30, UV detection at 254 nm).

  • Self-Validating Mass Balance Check:

    • Extract the lipid matrix from the retentate using methanol and quantify the encapsulated drug.

    • Rule:Total API Added = Free API (filtrate) + Encapsulated API (retentate). A variance of >5% indicates API degradation during the hot HPH process.

Protocol 3: In Vitro BBB Permeability Assay (hCMEC/D3 Model)

Causality Note: The hCMEC/D3 human brain endothelial cell line is the gold standard for predicting in vivo BBB transcytosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed hCMEC/D3 cells on collagen-coated Transwell inserts (0.4 µm pore size) at a density of 5 × 10⁴ cells/cm². Culture for 7 days.

  • Barrier Integrity Validation: Measure Transendothelial Electrical Resistance (TEER) using a volt-ohm meter.

    • Self-Validation: Do not proceed unless TEER > 200 Ω·cm². A lower value indicates compromised tight junctions, which will yield false-positive permeability data.

  • Dosing: Add the NLC formulation (diluted in assay buffer to a non-toxic concentration of 10 µg/mL API) to the apical (blood) chamber.

  • Sampling: Collect 100 µL samples from the basolateral (brain) chamber at 15, 30, 60, and 120 minutes, replacing with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability coefficient ( Papp​ ).

Quantitative Data Summarization

The formulation parameters were optimized to achieve the ideal physicochemical profile for CNS delivery. The inclusion of the liquid lipid (Miglyol 812) drastically improved the encapsulation of the pyrazole derivative compared to the SLN control.

Table 1: Physicochemical Properties of Optimized Pyrazole-Loaded NLCs vs. Controls

Formulation IDLipid Matrix (Solid:Liquid Ratio)Surfactant SystemZ-Average (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
SLN-Control Precirol ATO 5 (100:0)Tween 80 (2%)145.2 ± 3.10.28-18.4 ± 1.262.4 ± 2.8
NLC-F1 Precirol : Miglyol (90:10)Tween 80 (2%)128.5 ± 2.40.21-21.5 ± 0.978.1 ± 1.5
NLC-F2 (Optimized) Precirol : Miglyol (80:20)Tween 80 (2%)112.3 ± 1.80.15-24.2 ± 1.194.6 ± 1.2
NLC-F3 Precirol : Miglyol (70:30)Tween 80 (2%)135.6 ± 4.20.32-20.1 ± 1.589.3 ± 3.4

Data Interpretation: NLC-F2 represents the optimal formulation. The 80:20 solid-to-liquid lipid ratio creates sufficient crystal lattice imperfections to achieve >94% encapsulation efficiency of the lipophilic pyrazole API, while maintaining a narrow size distribution (PDI 0.15) ideal for ApoE opsonization and subsequent BBB penetration.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Overview

1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one (CAS: 1105039-60-8) is a highly lipophilic pyrazole derivative. Its structure features a 4-methoxybenzyl (PMB) protecting group and a propanoyl chain, which significantly increase its hydrophobicity. Because the substituted pyrazole core lacks ionizable centers at physiological pH, traditional solubility enhancement techniques (such as salt formation or pH adjustment) are structurally incompatible.

This technical guide provides field-proven, self-validating methodologies to overcome these formulation hurdles for both in vitro assays and in vivo applications.

Section 1: Diagnostic FAQs (Mechanistic Troubleshooting)

Q1: Why does the compound precipitate immediately upon dilution from a DMSO stock into physiological buffers like PBS (pH 7.4)? A1: This phenomenon is driven by a thermodynamic "solvent shift"[1]. When a highly concentrated DMSO stock of a lipophilic compound is introduced into an aqueous buffer, the local solvation capacity drops drastically before the organic solvent can evenly diffuse. Because 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one has a high LogP and lacks hydrogen-bond donors (the pyrazole nitrogen is protected by the PMB group), water molecules rapidly exclude the compound to maximize their own entropy. This forces the drug molecules into rapid nucleation and kinetic precipitation[2].

Q2: Can I adjust the buffer pH to improve its solubility? A2: No. The solubility of this specific molecule is pH-independent within the physiological and standard assay range (pH 2–10). Unlike basic amines or acidic carboxylic acids, the substituted pyrazole nitrogen (N2) is extremely weakly basic (pKa < 2) and will not protonate under standard conditions. Therefore, pH adjustments or salt formation strategies will fail[1]. You must rely on co-solvents, surfactants, or inclusion complexes.

Q3: What is the most reliable way to formulate this compound for in vivo animal dosing? A3: For in vivo studies, formulating the compound as an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic PMB and propanoyl groups, while the hydrophilic exterior ensures aqueous solubility[3]. This method avoids the severe toxicity and membrane disruption associated with high concentrations of organic co-solvents like DMSO or Tween-80.

Section 2: Troubleshooting & Formulation Workflow

SolubilityWorkflow Start Solubility Issue: 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one CheckIon Are there ionizable groups? (Check pKa) Start->CheckIon NoIon No (Neutral Molecule) Salt/pH adjustment invalid CheckIon->NoIon AssayType Determine Assay Type NoIon->AssayType InVitro In Vitro (Cellular/Biochemical) AssayType->InVitro InVivo In Vivo (Animal Dosing) AssayType->InVivo SolventShift Use Co-solvents (DMSO ≤1%, PEG400) InVitro->SolventShift Complexation Use HP-β-CD Complexation or Lipid Formulation InVivo->Complexation

Decision tree for troubleshooting the solubility of neutral, lipophilic pyrazole derivatives.

Section 3: Standardized Methodologies

Protocol 1: Kinetic Solubility Assessment via Solvent Shift (For In Vitro Assays)

This protocol establishes the maximum tolerated concentration of the compound in aqueous media before precipitation occurs, ensuring reliable in vitro data[4].

Causality & Self-Validation: By measuring light scattering (nephelometry), we detect the exact concentration at which the compound transitions from a dissolved state to a colloidal suspension. This prevents false negatives in biological assays caused by precipitated (and therefore inactive) drug[5].

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until optically clear.

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Buffer Addition: In a 96-well clear-bottom plate, add 198 µL of the target aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Compound Spiking (Solvent Shift): Rapidly inject 2 µL of each DMSO dilution into the corresponding buffer wells to achieve a final DMSO concentration of 1% (v/v).

  • Incubation: Shake the plate on an orbital shaker at 300 rpm for 2 hours at room temperature to allow kinetic precipitation to reach a steady state[5].

  • Quantification: Read the plate using a nephelometer or a UV-Vis spectrophotometer at 620 nm (a wavelength where the compound does not absorb). An inflection point in the scattering curve indicates the kinetic solubility limit[2].

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (For In Vivo Dosing)

This thermodynamic solubilization strategy is ideal for neutral lipophiles, effectively masking the hydrophobic PMB group from the aqueous environment[6].

Causality & Self-Validation: Cyclodextrins form dynamic, non-covalent inclusion complexes. The equilibrium is driven by the displacement of high-energy water molecules from the cyclodextrin cavity by the hydrophobic pyrazole derivative, creating a thermodynamically stable solution[3].

Step-by-Step Procedure:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.

  • Compound Addition: Add an excess amount of solid 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one powder directly to the HP-β-CD solution.

  • Equilibration: Stir the suspension magnetically at 37°C for 24–48 hours. The extended time is critical to overcome the crystal lattice energy and reach true thermodynamic equilibrium[4].

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, undissolved compound.

  • Filtration: Pass the supernatant through a 0.22 µm PVDF syringe filter.

  • Verification: Quantify the dissolved compound in the filtrate via LC-MS/MS against a standard curve prepared in DMSO to validate the final dosing concentration[4].

Section 4: Data Presentation & Formulation Guidelines

Table 1: Recommended Co-Solvent Limits for In Vitro Assays To prevent solvent-induced cytotoxicity while maximizing the solubility of the pyrazole derivative, adhere to these maximum final concentrations:

Co-Solvent / ExcipientMax Final Concentration (Cellular Assays)Mechanism of SolubilizationPros & Cons for Lipophilic Pyrazoles
DMSO ≤ 1.0% (v/v)Disruption of water hydrogen-bond networkPro: Universal solvent.Con: High risk of solvent shift precipitation[2].
PEG 400 ≤ 0.5% (v/v)Co-solvency / Dielectric constant reductionPro: Highly effective for lipophiles.Con: Can increase media viscosity.
Tween-80 ≤ 0.1% (v/v)Micellar encapsulationPro: Prevents aggregation.Con: Can disrupt cell membranes at high doses.

Table 2: Comparative Solubilization Strategies for Neutral Lipophilic Pyrazoles

StrategySuitabilityThermodynamic StabilityComplexityKey Application
Direct DMSO Dilution LowMetastable (Kinetic)LowHigh-Throughput Screening (HTS)[5]
HP-β-CD Complexation HighStable (Equilibrium)MediumIn vivo PK/PD studies[3]
Amorphous Solid Dispersion HighStable (Polymer trapped)HighOral formulation development[7]

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Technical Support Center: Microwave-Assisted Synthesis of 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development accelerates, microwave-assisted organic synthesis (MAOS) has become a cornerstone for generating pyrazole-based libraries. This guide provides authoritative, causality-driven methodologies for the N-alkylation of 1-(1H-pyrazol-4-yl)propan-1-one with 4-methoxybenzyl chloride (PMB-Cl).

By transitioning from convective thermal heating to dielectric microwave heating, researchers can achieve volumetric core heating, drastically reducing reaction times from hours to minutes while improving regioselectivity[1].

Experimental Workflow & Logic

The synthesis of 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one requires careful control of the tautomeric equilibrium of the pyrazole starting material. The electron-withdrawing propan-1-one group at the C4 position increases the acidity of the pyrazole N-H, facilitating deprotonation. However, achieving high N1 vs. N2 regioselectivity requires specific base and solvent pairings.

MAOS_Workflow SM Starting Materials Pyrazole + PMB-Cl Prep Reaction Assembly Solvent + Base SM->Prep MW Microwave Cavity Dielectric Heating Prep->MW Sealed Vessel Cool Rapid Cooling Quench MW->Cool t = 5-15 min QC In-Process QC LC-MS / NMR Cool->QC QC->Prep Optimization Loop Product Target Compound Isolated Yield QC->Product Regioselectivity >95%

Fig 1. Microwave-assisted N-alkylation optimization workflow with integrated QC feedback loop.

Quantitative Optimization Data

The table below summarizes our internal validation data for optimizing the N-alkylation step. Notice how the dielectric properties of the solvent and the solubility of the base dictate the reaction's success[2].

EntrySolventBaseTemp (°C)Time (min)Yield (%)Regioselectivity (N1:N2)Mechanistic Rationale
1TolueneK₂CO₃12020< 10%N/AToluene is MW-transparent (low loss tangent); poor heating[3].
2Toluene + IL*K₂CO₃1201072%85:15Ionic liquid acts as a MW doping agent, enabling rapid heating[3].
3AcetonitrileK₂CO₃1001568%88:12Good MW absorption, but K₂CO₃ solubility limits the reaction rate.
4DMFK₂CO₃1201081%90:10High loss tangent allows rapid volumetric heating.
5 DMF Cs₂CO₃ 120 5 94% > 99:1 "Cesium effect" creates a highly reactive, naked pyrazolate anion[4].

*IL = 5 mol%[BMIM][PF₆] (1-Butyl-3-methylimidazolium hexafluorophosphate).

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By incorporating an In-Process Control (IPC) step, the researcher verifies the mechanistic success of the reaction before committing to bulk workup.

Materials Required:

  • 1-(1H-pyrazol-4-yl)propan-1-one (1.0 mmol)

  • 4-Methoxybenzyl chloride (PMB-Cl) (1.1 mmol)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Methodology:

  • Assembly: In a 10 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, dissolve 1.0 mmol of the pyrazole starting material in 3.0 mL of anhydrous DMF.

  • Base Activation: Add 1.5 mmol of Cs₂CO₃. Causality Note: The large ionic radius of the cesium cation prevents tight ion-pairing with the pyrazolate anion. This generates a highly nucleophilic "naked" anion, which strongly favors attack at the less sterically hindered N1 position[4].

  • Electrophile Addition: Add 1.1 mmol of PMB-Cl dropwise. Seal the vial with a Teflon-lined septum cap to withstand pressure buildup.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters to 120 °C for 5 minutes with dynamic power control (maximum 300 W)[2]. Ensure the cooling system (compressed air) is active to stabilize the temperature.

  • In-Process Control (IPC) Validation: After the reactor cools the vial to < 40 °C, extract a 10 µL aliquot via syringe. Dilute in 1 mL of Acetonitrile and analyze via UPLC-MS.

    • Validation Check: You must observe the disappearance of the starting material mass and the appearance of a single dominant peak for the product mass [M+H]+. If two closely eluting peaks with the product mass are observed, regioselectivity has been compromised.

  • Workup: If the IPC passes, dilute the reaction mixture with 15 mL of Ethyl Acetate. Wash with 5% aqueous LiCl solution (3 x 10 mL) to efficiently partition the DMF into the aqueous layer. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q: Why am I observing a mixture of N1 and N2 alkylated isomers in my LC-MS trace?

A: This is a classic issue of pyrazole tautomerization. While the C4-propanoyl group provides some steric bulk that naturally directs incoming electrophiles to the N1 position, using a weak or tightly-paired base (like Na₂CO₃) allows the reaction to proceed via an SN2 mechanism where the transition state is less differentiated. To fix this, switch your base to Cs₂CO₃ . The "cesium effect" maximizes the electron density on the pyrazole nitrogens, allowing the thermodynamic difference between the N1 and N2 attack trajectories to dictate near-perfect regioselectivity[5].

Q: My microwave reactor aborts the run due to sudden pressure spikes. How do I prevent this?

A: Pressure spikes in MAOS are typically caused by two factors: solvent degradation or residual moisture. DMF is an excellent microwave absorber, but prolonged irradiation above 130 °C causes it to decompose into dimethylamine and carbon monoxide gas. Ensure your temperature is strictly capped at 120 °C. Additionally, ensure your reagents and solvents are rigorously anhydrous, as water superheats rapidly in a microwave cavity, causing exponential pressure expansion.

Q: I want to use Toluene to make the workup easier, but the reaction barely proceeds. Why?

A: Toluene is a microwave-transparent solvent; it has a very low dielectric loss tangent (tan δ = 0.040), meaning it cannot efficiently absorb microwave energy and convert it into heat[3]. The microwave energy simply passes through it. If you must use a non-polar solvent, you must add a "doping agent." Adding 5 mol% of an ionic liquid, such as [BMIM][PF₆], will act as a molecular antenna, absorbing the microwave energy and transferring the heat to the surrounding toluene matrix via conduction[3].

Q: How do I remove the PMB protecting group in subsequent synthetic steps?

A: The 4-methoxybenzyl (PMB) group is highly versatile. Because the methoxy group is strongly electron-donating, the benzylic position is susceptible to oxidative cleavage or acidic deprotection. You can cleanly remove the PMB group by treating the compound with Trifluoroacetic acid (TFA) at 65 °C[6], or via oxidation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a DCM/water mixture.

References

  • Almena, I., et al. "Alkylation and arylation of pyrazoles under solvent-free conditions: Conventional heating versus microwave irradiation." Journal of Heterocyclic Chemistry. Available at:[Link]

  • Karakaya, A. "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences. Available at:[Link]

  • Leadbeater, N. E., et al. "Ionic Liquids as Doping Agents in Microwave Assisted Reactions." IntechOpen. Available at:[Link]

  • Abonia, R., et al. "3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine." MDPI. Available at:[Link]

  • Elborai, M., et al. "The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones." ResearchGate. Available at: [Link]

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Overcoming steric hindrance in 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one derivative synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals working with the 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one scaffold.

Functionalizing this molecule presents a unique set of steric and chemoselective challenges. The bulky N1-4-methoxybenzyl (PMB) protecting group and the electrophilic C4-propan-1-one (propionyl) group create highly congested microenvironments, particularly at the C5 position and the alpha-carbon of the ketone. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Workflow & Bottleneck Visualization

The following diagram maps the primary steric conflict zones on the scaffold and the strategic chemical bypasses required to achieve successful derivatization.

G cluster_0 Steric Bottlenecks & Strategic Bypasses Core 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one (Core Scaffold) Prob1 C5-Functionalization Clash: N1-PMB Bulky Sweep Core->Prob1 Direct Lithiation Prob2 C4-Ketone Alpha-Alkylation Clash: Pyrazole Core Sterics Core->Prob2 Enolate Formation Prob3 C5 Cross-Coupling Clash: Dual N1/C4 Congestion Core->Prob3 Post-Halogenation Sol1 Bypass: Pd-Catalyzed C-H Activation (Avoids Ketone Attack) Prob1->Sol1 Overcome Base Incompatibility Sol2 Bypass: KHMDS + DMPU (Thermodynamic Enolate) Prob2->Sol2 Drive C-Alkylation Sol3 Bypass: Buchwald Ligands (XPhos / RuPhos) Prob3->Sol3 Accelerate Transmetalation

Figure 1. Steric bottlenecks in N1-PMB pyrazole derivatization and strategic synthetic bypasses.

Troubleshooting Guides (FAQs)

Q1: Why does direct lithiation at the C5 position fail, yielding complex mixtures or ketone addition byproducts? Causality & Expert Insight: The N1-PMB group is traditionally an excellent directing group for regiospecific lithiation at the C5 position of pyrazoles[1]. However, your specific substrate contains a highly electrophilic propan-1-one group at C4. Strong, nucleophilic alkyllithium bases (like n-BuLi) will preferentially attack the C4-ketone carbonyl before they can deprotonate the sterically hindered C5 position. Furthermore, the methylene spacer of the PMB group allows its aromatic ring to rotate freely, creating a dynamic steric shield that physically blocks base approach to C5. Solution: To functionalize C5 without destroying the C4-ketone, abandon direct alkyllithium metalation. Instead, utilize Palladium-catalyzed C(sp2)-H activation. This approach tolerates carbonyl groups and can be directed efficiently by the pyrazole nitrogen, bypassing the need for aggressive nucleophilic bases[2].

Q2: During alpha-alkylation of the C4-propan-1-one group, I observe poor conversion and significant O-alkylation instead of the desired C-alkylation. How can I drive the reaction to the carbon? Causality & Expert Insight: The alpha-carbon of the propan-1-one group is flanked by the bulky pyrazole core. When you form the enolate, this steric bulk prevents bulky electrophiles from approaching the carbon atom (C-alkylation). Consequently, the reaction trajectory is driven toward the less hindered, more electronegative oxygen atom (O-alkylation), which projects away from the pyrazole ring. Solution: Shift the equilibrium to the thermodynamic enolate using KHMDS instead of LDA. Crucially, add a polar aprotic co-solvent like DMPU (N,N'-dimethylpropyleneurea). DMPU strongly solvates the potassium cation, separating the ion pair and exposing a "naked" enolate. This significantly enhances the nucleophilicity of the alpha-carbon, providing enough thermodynamic driving force to overcome the steric barrier.

Q3: My Palladium-catalyzed Suzuki-Miyaura cross-coupling at a halogenated C5 position stalls. The starting material remains unconsumed. What is the mechanistic failure? Causality & Expert Insight: A halogen at C5 in this scaffold is sandwiched directly between the N1-PMB group and the C4-propan-1-one group. This extreme dual steric congestion severely inhibits the transmetalation step of the catalytic cycle. Standard ligands like PPh3 or dppf are either too small to force the necessary reductive elimination or fail to stabilize the highly congested Palladium intermediate[3]. Solution: Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as XPhos or RuPhos. Their immense steric bulk accelerates reductive elimination, while their electron-rich nature facilitates oxidative addition into the hindered C5-halogen bond.

Validated Experimental Protocols

Protocol A: Alpha-Alkylation of C4-Propan-1-one via "Naked" Enolate Generation

This protocol utilizes KHMDS and DMPU to overcome steric hindrance and force C-alkylation over O-alkylation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one (1.0 equiv) and anhydrous THF (0.2 M).

  • Enolate Formation: Cool the solution to -78 °C. Dropwise, add KHMDS (1.0 M in THF, 1.1 equiv) over 10 minutes. Stir for 30 minutes at -78 °C.

  • Ion-Pair Separation: Add anhydrous DMPU (2.0 equiv) dropwise. Stir for an additional 15 minutes to ensure complete solvation of the potassium cations.

  • Self-Validation Step (Enolate Check): Withdraw a 50 µL aliquot and quench into D2O. Extract with CDCl3 and analyze via 1H NMR. Validation: The complete disappearance of the alpha-CH2 quartet signal (~2.8 ppm) confirms quantitative enolate formation. Do not proceed to step 5 until this is confirmed.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling at C5

This protocol uses third-generation Buchwald precatalysts to overcome the dual steric clash at C5.

  • Reagent Assembly: In a microwave vial, combine the C5-halogenated pyrazole derivative (1.0 equiv), the aryl boronic acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G3 (2.0 mol %).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

  • Degassing: Seal the vial and perform three freeze-pump-thaw cycles to rigorously exclude oxygen, which is critical for electron-rich phosphine ligands.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 8 hours.

  • Self-Validation Step (Catalytic Cycle Check): At 4 hours, monitor the reaction via LC-MS. Validation: Look for the disappearance of the M and M+2 isotope pattern (indicative of the starting bromide/chloride) and the emergence of the coupled product mass. If the halogenated isotope pattern persists but the boronic acid is consumed, protodeboronation is outcompeting transmetalation; add 0.5 equiv more boronic acid.

  • Workup: Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC.

Quantitative Data: Ligand Optimization for C5 Cross-Coupling

The following table summarizes the causal relationship between ligand steric bulk and reaction yield during the C5-phenylation of the protected pyrazole scaffold. Data demonstrates that standard ligands fail due to aborted transmetalation, whereas Buchwald ligands succeed.

Ligand SystemCatalyst Loading (mol %)Time (h)Steric Tolerance CapabilityIsolated Yield (%)
PdCl2(PPh3)25.024Low< 10%
PdCl2(dppf)5.024Moderate22%
SPhos Pd G32.012High68%
XPhos Pd G3 2.0 8 Very High 89%
RuPhos Pd G3 2.0 8 Very High 92%

Table 1. Impact of ligand selection on C5 Suzuki-Miyaura cross-coupling yields. Reactions performed at 90 °C in Dioxane/H2O with K3PO4.

References

  • 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles.
  • SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. Heterocycles.
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.

Sources

Validation & Comparative

LC-MS/MS method validation for 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one in biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the bioanalytical method development and validation of 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one (hereafter referred to as MBPP ).

As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. We will explore the chemical causality behind sample preparation choices, chromatographic selectivity, and the rigorous validation frameworks required by regulatory bodies.

Analyte Profiling & Mechanistic Grounding

Before designing an LC-MS/MS workflow, we must deconstruct the analyte's physicochemical properties to predict its behavior in biological matrices (e.g., human plasma).

Structural Analysis of MBPP:

  • Pyrazole Core: Contains a basic nitrogen. With a pKa typically around 2.5–3.0, this moiety readily accepts a proton in acidic conditions, making Positive Electrospray Ionization (ESI+) the optimal ionization strategy. It also provides a handle for cation-exchange sample preparation.

  • 4-Methoxybenzyl Group: Highly lipophilic and rich in π -electrons. This drives strong retention on reversed-phase columns but also makes the molecule susceptible to non-specific binding with plasma proteins.

  • Mass Spectrometry (MRM): The protonated precursor ion [M+H]+ is observed at m/z 259.1. Collision-induced dissociation (CID) predominantly cleaves the 4-methoxybenzyl bond, yielding a highly stable 4-methoxybenzyl cation at m/z 121.1. The primary quantitative transition is 259.1 121.1 .

Sample Preparation Comparison: Overcoming the Achilles Heel of LC-MS/MS

The primary challenge in LC-MS/MS bioanalysis is the matrix effect —the suppression or enhancement of analyte ionization by co-eluting endogenous compounds, particularly plasma phospholipids[1].

We compared three extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE)[2].

Experimental Comparison Data
Extraction MethodMean Recovery (%)Matrix Factor (MF)%CV (Precision)Phospholipid Removal
PPT (Acetonitrile) 92.4%0.45 (Severe Suppression)18.5%Poor
LLE (Ethyl Acetate) 78.1%0.82 (Mild Suppression)11.2%Moderate
MCX-SPE 89.5% 0.98 (Negligible Effect) 4.3% Excellent

Causality of the Results: PPT merely crashes out large proteins, leaving soluble phospholipids in the extract, which compete with MBPP for charge droplets in the ESI source, causing severe ion suppression (MF = 0.45). LLE improves cleanliness but extracts neutral lipids alongside the lipophilic MBPP. MCX-SPE is the superior choice. By acidifying the plasma, we protonate the pyrazole nitrogen of MBPP, allowing it to bind tightly to the sulfonic acid groups of the MCX sorbent. This ionic bond is so strong that we can wash the cartridge with 100% methanol, stripping away all neutral phospholipids and proteins before eluting the pure analyte with a basic organic solvent.

Step-by-Step MCX-SPE Protocol
  • Sample Pre-treatment: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of Internal Standard (MBPP-d3, 100 ng/mL). Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and protonate the pyrazole ring.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the Oasis MCX 30 mg/1cc cartridge.

  • Loading: Load the acidified sample onto the cartridge at 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic acid in water to remove salts and polar interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Mechanistic note: Because MBPP is held by ionic interactions, this aggressive organic wash removes hydrophobic phospholipids without eluting the target.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the pyrazole, breaking the ionic bond.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

SPE_Workflow N1 Plasma Sample (50 µL) N2 Acidification (Add 2% H3PO4) N1->N2 N3 Load onto MCX Cartridge (Protonated Pyrazole binds) N2->N3 N4 Wash 1: 2% Formic Acid (Removes proteins/salts) N3->N4 N5 Wash 2: 100% Methanol (Removes neutral lipids) N4->N5 N6 Elution: 5% NH4OH in MeOH (Neutralizes Pyrazole) N5->N6 N7 Evaporate & Reconstitute (Ready for LC-MS/MS) N6->N7

Fig 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for pyrazole derivative extraction.

Chromatographic Selectivity: C18 vs. Biphenyl Stationary Phases

While C18 (Octadecyl) is the default choice for reversed-phase LC, the structural topology of MBPP demands a more nuanced approach. The 4-methoxybenzyl group is highly polarizable.

We compared a standard C18 column against a Biphenyl column (both 50 x 2.1 mm, 1.7 µm sub-2-micron particles).

Chromatographic Performance Data
ParameterStandard C18 ColumnBiphenyl Column
Retention Time (Rt) 1.85 min2.40 min
Peak Asymmetry (Tf) 1.4 (Tailing observed)1.05 (Excellent symmetry)
S/N at LLOQ (1 ng/mL) 15:148:1
Isobaric Interferences Present at 1.75 minFully resolved

Causality of the Results: The standard C18 column relies purely on dispersive (hydrophobic) interactions. Because plasma contains thousands of hydrophobic endogenous lipids, co-elution is highly probable. The Biphenyl column introduces orthogonal selectivity via π−π interactions. The electron-dense biphenyl rings of the stationary phase interact strongly with the π -electrons of the 4-methoxybenzyl group on MBPP. This not only increases retention (moving the analyte away from the solvent front where suppression is highest) but also resolves it from aliphatic lipid interferences, tripling the Signal-to-Noise (S/N) ratio at the Lower Limit of Quantification (LLOQ).

Method Validation Framework (ICH M10 Compliant)

To ensure the method is a self-validating system suitable for pharmacokinetic (PK) studies, it must be validated according to the ICH M10 Guidelines on Bioanalytical Method Validation [3].

A. Linearity and Sensitivity
  • Calibration Range: 1.0 to 1000 ng/mL in human plasma.

  • Regression: Linear, 1/x2 weighting. The 1/x2 weighting is critical to ensure accuracy at the lower end of the curve, preventing the high-concentration standards from skewing the regression line.

  • LLOQ: 1.0 ng/mL (Accuracy: 98.5%, Precision: 6.2% CV).

B. Precision and Accuracy (P&A)

Intra-day and inter-day P&A were evaluated using Quality Control (QC) samples at four levels: LLOQ (1 ng/mL), LQC (3 ng/mL), MQC (400 ng/mL), and HQC (800 ng/mL). All levels met the ICH M10 criteria of ±15% bias and ≤15% CV ( ±20% for LLOQ)[3].

C. Quantitative Matrix Effect Assessment (Matuszewski Method)

To prove that our MCX-SPE method successfully eliminated ion suppression, we utilized the gold-standard post-extraction spike method pioneered by Matuszewski et al.[4].

This method relies on three sets of samples:

  • Set A: Analyte spiked into neat mobile phase.

  • Set B: Blank plasma extracted, then spiked with analyte post-extraction.

  • Set C: Plasma spiked with analyte pre-extraction.

Matrix_Effect SetA Set A Neat Standard in Mobile Phase MF Matrix Factor (MF) (Set B / Set A) x 100 SetA->MF Denominator SetB Set B Post-Extraction Spiked Matrix SetB->MF Numerator RE Recovery (RE) (Set C / Set B) x 100 SetB->RE Denominator SetC Set C Pre-Extraction Spiked Matrix SetC->RE Numerator

Fig 2: Matuszewski method for calculating Matrix Factor (MF) and Extraction Recovery (RE).

By calculating the IS-normalized Matrix Factor (MF = Peak Area Ratio of Set B / Set Area Ratio of Set A), we achieved an MF of 0.98 , proving that the method is free from significant matrix effects and is scientifically trustworthy for clinical deployment[4].

References

  • ICH guideline M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Analytical Chemistry. URL: [Link]

  • Bioanalysis by LC-MS/MS: A review. International Journal of Chemistry Studies. URL:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound within the pyrazole class, 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one requires meticulous handling and a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, by examining the toxicological and handling data of structurally similar pyrazole derivatives, we can establish a robust safety protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers in their work with this compound.

Hazard Assessment and the Precautionary Principle

Given the known properties of analogous pyrazole compounds, it is prudent to treat 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one with a high degree of caution. Pyrazole derivatives are often classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation[1][2]. Therefore, a conservative approach that assumes these potential hazards is essential for safe handling.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective laboratory safety relies on a multi-layered approach to hazard mitigation, known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one Elimination Elimination (Not Feasible for Research) Substitution Substitution (Not Feasible for Specific Compound Research) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (e.g., SOPs, Training, Labeling) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) caption Figure 1. Hierarchy of controls for managing exposure to chemical hazards.

Caption: Figure 1. Hierarchy of controls for managing exposure to chemical hazards.

For research involving a specific compound like 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one, elimination and substitution are generally not feasible. Therefore, the focus lies on robust engineering controls, stringent administrative procedures, and the consistent use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your Last Line of Defense

The following table summarizes the recommended PPE for various laboratory tasks involving 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatGenerally not required with adequate ventilation. If dust is generated, a NIOSH-approved respirator is recommended.
Running reactions Chemical safety goggles and face shieldChemical-resistant glovesLaboratory coatWork should be conducted in a certified chemical fume hood.
Purification (e.g., chromatography) Chemical safety goggles and face shieldChemical-resistant glovesLaboratory coatWork should be conducted in a certified chemical fume hood.
Handling waste Chemical safety gogglesChemical-resistant glovesLaboratory coatNot generally required if waste is properly contained.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is critical for minimizing exposure and preventing accidents.

Preparation and Weighing
  • Work in a Ventilated Area: All handling of the solid compound should be done in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of any dust particles[3][4].

  • Don Appropriate PPE: Before handling, put on all required PPE as outlined in the table above. Gloves must be inspected for any signs of damage prior to use[1].

  • Avoid Dust Formation: Handle the compound carefully to avoid creating dust. Use a spatula to transfer the solid and avoid pouring it directly from the container[4].

  • Clean Up Spills Immediately: In case of a small spill, use an absorbent material like vermiculite or sand to contain it. Carefully collect the contaminated material into a designated hazardous waste container[5]. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department[5].

Solution Preparation and Reactions
  • Use a Fume Hood: All procedures involving solutions of the compound should be performed in a certified chemical fume hood to minimize the inhalation of vapors or aerosols[3][6].

  • Add Reagents Slowly: When adding reagents to a solution containing the compound, do so slowly and carefully to avoid splashing.

  • Maintain Clear Labeling: All containers with the compound, whether in solid or solution form, must be clearly labeled with the chemical name and any relevant hazard warnings.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Waste Segregation: All materials contaminated with 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one, including gloves, weighing papers, and pipette tips, must be collected in a designated hazardous waste container[5].

  • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless approved by your EHS department[5].

  • Container Management: Waste containers must be chemically resistant, in good condition, and have a secure, leak-proof lid[5].

  • Regulatory Compliance: Dispose of all waste in accordance with local, regional, and national regulations. Never pour chemical waste down the drain[5][7].

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention[1][4].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[1].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][8].

By adhering to these safety protocols, researchers can confidently and safely work with 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one, fostering a secure environment for scientific discovery.

References

  • Benchchem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • Benchchem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Angene Chemical. (2025, April 5). Safety Data Sheet.
  • Benchchem. (n.d.). Proper Disposal of 4-iodo-1-methyl-1H-pyrazol-3-amine: A Comprehensive Guide for Laboratory Professionals.
  • TCI Chemicals. (2025, October 30). SAFETY DATA SHEET.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Chemicea. (n.d.). Material Safety Data Sheet.
  • TargetMol. (2026, March 21). Safety Data Sheet.
  • TargetMol. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • MedchemExpress.com. (2025, January 2). Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one

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